REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[N:6]1[CH2:11][CH2:10][CH:9]=[C:8]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:7]1=[O:17].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[O:17]=[C:7]1[C:8]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH2:10][CH2:11][NH:6]1
|
Name
|
3-[1-(2,4-dimethoxybenzyl)-2-oxo-1,2,5,6-tetrahydro-pyridin-3-yl]-propionic acid
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(CN2C(C(=CCC2)CCC(=O)O)=O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.074 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the remaining residue was recrystallized with mixture solution of methanol and ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NCCC=C1CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |